molecular formula C10H14ClN3 B12467041 N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride CAS No. 1185302-89-9

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride

Cat. No.: B12467041
CAS No.: 1185302-89-9
M. Wt: 211.69 g/mol
InChI Key: TUJKLAZGCGYNFK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Properties

CAS No.

1185302-89-9

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2;/h3-6,11H,7H2,1-2H3;1H

InChI Key

TUJKLAZGCGYNFK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C.Cl

Origin of Product

United States

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